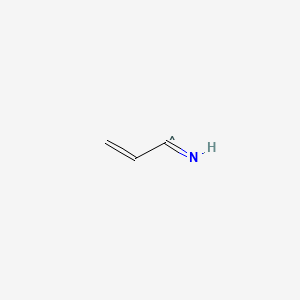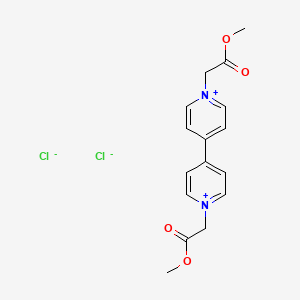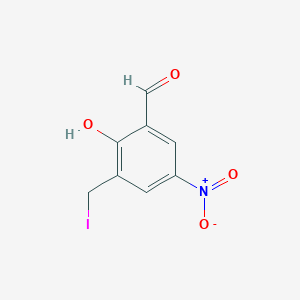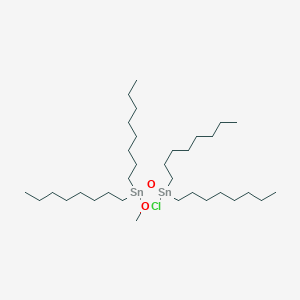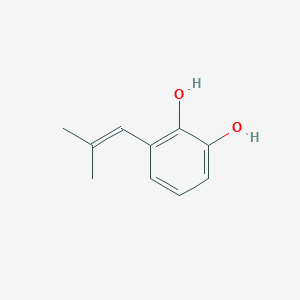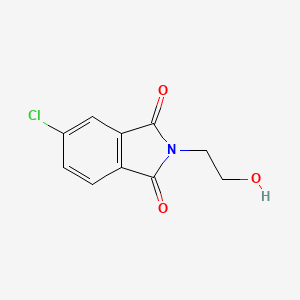
5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This specific compound is characterized by the presence of a chloro group at the 5-position and a hydroxyethyl group at the 2-position of the isoindole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroisatin with ethylene glycol under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired isoindole derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the displacement of the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a carboxylic acid derivative, while reduction of the chloro group yields the corresponding hydrogen-substituted isoindole.
科学研究应用
5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activity, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione: Characterized by a chloro group at the 5-position and a hydroxyethyl group at the 2-position.
5-Bromo-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione: Similar structure with a bromo group instead of a chloro group.
5-Chloro-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione: Similar structure with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and a hydroxyethyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
78139-78-3 |
|---|---|
分子式 |
C10H8ClNO3 |
分子量 |
225.63 g/mol |
IUPAC 名称 |
5-chloro-2-(2-hydroxyethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H8ClNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4H2 |
InChI 键 |
WGFBIMKHOTXNPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

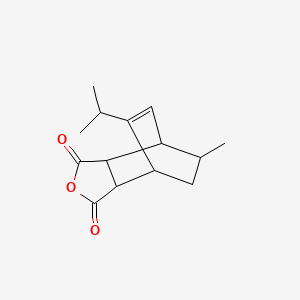
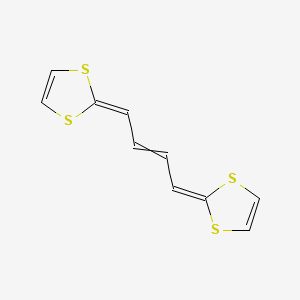
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
